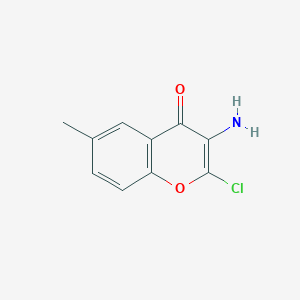methanone CAS No. 61577-88-6](/img/structure/B14592069.png)
[5-Chloro-2-(2-phenylaziridin-1-yl)phenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone: is an organic compound that features a chloro-substituted phenyl ring and an aziridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone typically involves the reaction of 5-chloro-2-iodobenzophenone with phenylaziridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxirane derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: In biological research, it can be used to study the interactions of aziridine-containing compounds with biological molecules, providing insights into their potential as bioactive agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential anticancer or antimicrobial properties.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.
相似化合物的比较
- 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone
- 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone
- 5-Chloro-2-(2-aminophenyl)phenylmethanone
Comparison:
- 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone: This compound contains an imidazole ring instead of an aziridine ring, which may result in different reactivity and biological activity.
- 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
- 5-Chloro-2-(2-aminophenyl)phenylmethanone: The amino group introduces additional sites for hydrogen bonding and potential interactions with biological molecules.
属性
CAS 编号 |
61577-88-6 |
|---|---|
分子式 |
C21H16ClNO |
分子量 |
333.8 g/mol |
IUPAC 名称 |
[5-chloro-2-(2-phenylaziridin-1-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16ClNO/c22-17-11-12-19(23-14-20(23)15-7-3-1-4-8-15)18(13-17)21(24)16-9-5-2-6-10-16/h1-13,20H,14H2 |
InChI 键 |
GORZQWZGJRCBML-UHFFFAOYSA-N |
规范 SMILES |
C1C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


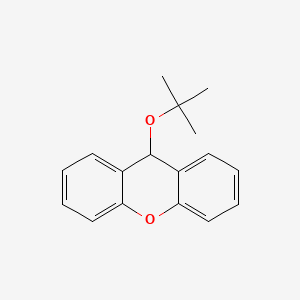
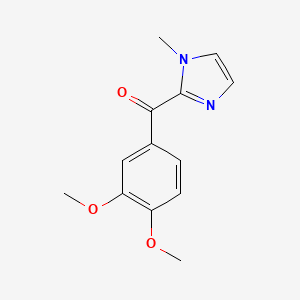
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
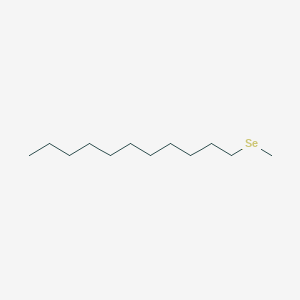
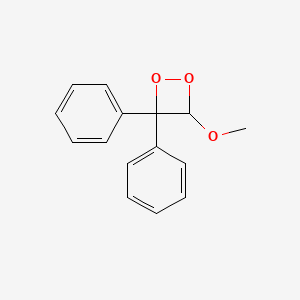

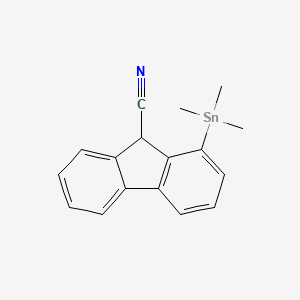
![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)

![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)

